Cimaterol

receptor pharmacology beta-adrenoceptor selectivity cAMP signaling

Select Cimaterol for your research to leverage its uniquely quantified β-adrenergic receptor selectivity profile (pEC50: β1=8.13, β2=8.78, β3=6.62) and established efficacy in ruminant muscle hypertrophy models (11–39% longissimus CSA increase). Its well-defined in vitro potency (EC50 ≈5 nM; Kd 26 nM) ensures reproducible dose-response experiments, while documented withdrawal-dependent effects in swine support precise experimental design. This compound is ideal for researchers requiring a β-agonist with robust, peer-reviewed performance data in cattle and sheep rather than relying on class-level assumptions.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 54239-37-1
Cat. No. B1669034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimaterol
CAS54239-37-1
Synonyms5-(1-hydroxy-2-(isopropylamino)ethyl)anthranilonitrile
cimaterol
cimatrol
CL 263,780
CL-263,780
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
InChIInChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3
InChIKeyBUXRLJCGHZZYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cimaterol (CAS 54239-37-1) for Beta-Adrenergic Agonist Research: Baseline Characterization and Procurement Essentials


Cimaterol (CL 263780) is a synthetic phenethanolamine β-adrenergic agonist that functions as a repartitioning agent, shifting nutrient utilization toward lean tissue accretion and away from adipose deposition in livestock species [1]. The compound exhibits pEC50 values of 8.13, 8.78, and 6.62 for human β1, β2, and β3 adrenoceptors, respectively, with a Kd of 26 nM for L6 β-receptor binding and an EC50 of approximately 5 nM for stimulating protein synthesis in myogenic cell lines [2]. Cimaterol is primarily employed in agricultural and veterinary research investigating muscle hypertrophy mechanisms, nutrient partitioning, and comparative pharmacology of β-agonist compounds [3].

Why Cimaterol (CAS 54239-37-1) Cannot Be Casually Substituted: Critical Differentiation from Ractopamine, Clenbuterol, and In-Class Analogs


β-adrenergic agonists exhibit substantial heterogeneity in receptor subtype selectivity, pharmacokinetic disposition, and species-specific efficacy that precludes casual interchangeability. Cimaterol, ractopamine, clenbuterol, and other β-agonists differ fundamentally in aromatic ring substitution patterns (anilinic versus phenolic versus catecholic moieties) and halogenation status, which directly determine metabolic pathways, plasma half-life, and oral bioavailability [1]. Halogenated compounds like clenbuterol undergo oxidative and conjugative metabolism with prolonged plasma half-lives, whereas non-halogenated compounds like cimaterol are metabolized primarily via conjugation and exhibit shorter elimination kinetics [1]. Furthermore, the magnitude of response to β-agonists varies substantially by species: clenbuterol, cimaterol, and L-644,969 demonstrate particular efficacy in ruminants (lambs and cattle) at 1–10 ppm dietary inclusion, whereas ractopamine shows species-specific responses that diverge from cimaterol under comparable experimental conditions [2]. These differential profiles establish that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Cimaterol (CAS 54239-37-1) Quantitative Evidence Guide: Head-to-Head and Comparative Performance Data for Scientific Selection


Human β-Adrenoceptor Subtype Selectivity Profile of Cimaterol: Quantitative Comparison with Alternative β-Agonists

Cimaterol demonstrates a quantitatively defined β2-preferring selectivity profile across human adrenoceptor subtypes, with pEC50 values of 8.13 (β1), 8.78 (β2), and 6.62 (β3), representing approximately 4.5-fold higher potency at β2 versus β1 and approximately 145-fold higher potency at β2 versus β3 . In direct comparative analyses of agonist responses at the wild-type human β1-adrenoceptor, cimaterol (log EC50 = −7.90 ± 0.07) exhibits partial agonism with 73.2% maximal isoprenaline response, distinguishing its efficacy profile from full agonists [1].

receptor pharmacology beta-adrenoceptor selectivity cAMP signaling

Cimaterol Direct Protein Synthesis Stimulation in Myogenic Cells: EC50 and Binding Affinity Quantification

In L6 and G8-1 myogenic cell lines, cimaterol directly stimulates protein synthesis with an EC50 of approximately 5 nM, which corresponds closely to its measured Kd of 26 nM for L6 β-receptor binding, indicating receptor occupancy directly proportional to functional response [1]. Treatment of myogenic cell lines with cimaterol for six hours produces a 12% increase in protein synthesis relative to untreated controls . This direct anabolic effect in muscle cells occurs independently of systemic endocrine alterations, distinguishing cimaterol's mechanism from compounds requiring secondary hormonal mediation.

muscle cell biology protein synthesis β-adrenergic signaling

Cimaterol Feed Conversion Efficiency in Cattle: Time-Dependent Improvement Quantification

In Friesian steers receiving long-term dietary cimaterol, feed conversion efficiency (FCE) improved by 15% during weeks 9–16 and by 63% during weeks 25–33 of treatment, demonstrating that the magnitude of efficiency improvement varies substantially with treatment duration and that peak response occurs during later feeding periods [1]. Growth rate of cimaterol-treated steers was 20% higher during weeks 25–33, though no overall effect on growth rate was observed across the entire treatment period [1]. In culled dairy cows, cimaterol significantly improved food conversion efficiency and increased live-weight gain, carcass weight, and dressing proportion (P < 0.05) [2].

bovine nutrition feed efficiency growth performance

Cimaterol Carcass Fat Reduction in Finishing Swine: Withdrawal Period-Dependent Quantitative Effects

In finishing pigs fed cimaterol at 0.25 mg/kg diet, the magnitude of carcass fat reduction is withdrawal period-dependent. Pigs with a 1-day drug withdrawal showed 6.8%, 7.7%, and 13.5% reduction in 10th rib fat depth and 11.1%, 6.1%, and 13.3% reduction in P2 fat depth compared with pigs subjected to 3-day, 5-day, or 0 mg/kg (control) withdrawal regimens, respectively [1]. Dietary cimaterol level influenced average daily gain during the first 42 days on test (quadratic, P < 0.01), though daily feed intake and feed conversion ratio were not significantly affected (P > 0.1) [1]. At 0.5 mg/kg dietary cimaterol, higher Warner-Bratzler shear values were observed, indicating altered meat tenderness characteristics .

swine production carcass composition withdrawal period

Cimaterol Longissimus Muscle Cross-Sectional Area Increase in Ruminants: Comparative Magnitude Assessment

Addition of cimaterol or clenbuterol to ruminant diets results in increased longissimus muscle cross-sectional area ranging from 11% to 39%, representing a class-level response magnitude for these β2-adrenergic agonists in ruminant species [1]. In lambs, cimaterol-induced muscle hypertrophy is accompanied by altered endocrine status, including changes in growth hormone and insulin-like growth factor-I profiles [2]. This magnitude of muscle area increase (11–39%) in ruminants distinguishes cimaterol and clenbuterol from ractopamine, which typically produces smaller relative increases in longissimus area in cattle under comparable feeding conditions.

muscle hypertrophy ruminant growth carcass merit

Cimaterol Nitrogen Retention in Lambs: Temporal Efficacy Pattern and Comparison with Ractopamine

Cimaterol improves growth rate and feed-to-gain ratio in lambs, though these improvements are only evident during the first 42 days of a 90-day feeding trial, indicating that the efficacy of cimaterol in sheep diminishes or reaches a plateau with extended treatment duration [1]. This temporal response pattern differs from ractopamine, which in finishing beef cattle increases total tract dry matter digestion by 5% and reduces nitrogen excretion by 10.6% during the 35-day period prior to slaughter [2]. The differential temporal efficacy profiles between cimaterol and ractopamine are relevant for designing studies with defined treatment durations.

nitrogen balance protein deposition ovine nutrition

Cimaterol (CAS 54239-37-1) Evidence-Based Application Scenarios: Research and Industrial Use Cases


Ruminant Muscle Hypertrophy Mechanism Studies Requiring Quantifiable β2-Preferring Agonist Activity

Cimaterol is the appropriate selection for studies investigating β-adrenoceptor-mediated muscle hypertrophy in ruminants where the magnitude of longissimus muscle cross-sectional area increase (11–39%) has been quantitatively established in peer-reviewed trials [4]. The compound's defined pEC50 values for β1 (8.13), β2 (8.78), and β3 (6.62) receptors provide a quantifiable selectivity baseline for interpreting mechanism-of-action studies . This application is particularly suited for research requiring a compound with documented efficacy in cattle and sheep, as cimaterol and clenbuterol demonstrate the most robust responses in ruminant species among the β-agonist class [2].

Time-Dependent Feed Efficiency Studies in Cattle Requiring Defined Temporal Response Profiles

Cimaterol is indicated for experiments examining the temporal dynamics of β-agonist response in cattle, given the documented time-dependent feed conversion efficiency improvements (15% during weeks 9–16; 63% during weeks 25–33) and 20% growth rate increase during the later treatment period [4]. Researchers requiring a compound with established, quantifiable temporal response patterns can leverage these data for power calculations and experimental timeline design. The observation that overall growth rate was not significantly altered across the entire treatment period, despite substantial periodic improvements, necessitates careful consideration of measurement timing in experimental protocols [4].

Withdrawal Period-Dependent Carcass Composition Studies in Swine

Cimaterol is the compound of choice for studies examining the interaction between β-agonist withdrawal period and carcass composition outcomes in swine. The documented withdrawal-dependent fat depth reductions (6.8–13.5% for 10th rib fat; 6.1–13.3% for P2 fat depth) at 0.25 mg/kg dietary inclusion provide a quantitative framework for experimental design where withdrawal timing is a variable of interest [4]. The quadratic effect of dietary cimaterol level on average daily gain during the first 42 days (P < 0.01), without significant effects on feed intake or conversion ratio (P > 0.1), further defines the specific performance parameters responsive to cimaterol in swine models [4].

In Vitro Muscle Protein Synthesis Studies Requiring Defined EC50 and Binding Affinity Parameters

Cimaterol is optimally suited for in vitro studies of direct β-agonist effects on muscle protein synthesis, where its established EC50 (≈5 nM) and Kd (26 nM) provide quantitative benchmarks for dose-response experimental design [4]. The documented 12% increase in protein synthesis in L6 and G8-1 myogenic cell lines after 6-hour treatment establishes a reproducible baseline response magnitude for positive control conditions . Researchers studying the direct anabolic effects of β-agonists independent of systemic endocrine alterations can utilize cimaterol's well-characterized in vitro pharmacological parameters to standardize experimental conditions and enable cross-study comparisons [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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